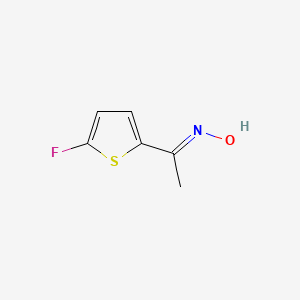

1-(5-Fluorothiophen-2-yl)ethanone oxime

Descripción

1-(5-Fluorothiophen-2-yl)ethanone oxime is a fluorinated oxime derivative characterized by a thiophene ring substituted with a fluorine atom at the 5-position and an ethanone oxime group at the 2-position. This compound belongs to a class of bioactive molecules where the oxime functional group (–NOH) and heterocyclic aromatic systems are known to influence pharmacological properties, including antibacterial, antifungal, and enzyme inhibitory activities .

Propiedades

IUPAC Name |

(NE)-N-[1-(5-fluorothiophen-2-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNOS/c1-4(8-9)5-2-3-6(7)10-5/h2-3,9H,1H3/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTSNZBTXCHQFH-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(S1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(S1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(5-Fluorothiophen-2-yl)ethanone oxime typically involves the reaction of 1-(5-fluorothiophen-2-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Análisis De Reacciones Químicas

1-(5-Fluorothiophen-2-yl)ethanone oxime undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the oxime group to an amine group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations .

Aplicaciones Científicas De Investigación

1-(5-Fluorothiophen-2-yl)ethanone oxime has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases, including cancer and neurological disorders.

Mecanismo De Acción

The mechanism of action of 1-(5-Fluorothiophen-2-yl)ethanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Z-1-(5-Bromo-thiophen-2-yl)ethanone Oxime

- Structure : Differs by a bromine atom instead of fluorine at the 5-position of the thiophene ring.

- Properties : Melting point: 180.4–184.8°C; higher molecular weight (MW: 254.12 vs. 179.18 for the fluorinated analog) due to bromine .

- Applications : Used as a precursor for research compounds, highlighting the role of halogen substituents in tuning reactivity .

1-(Thiophen-2-yl)ethanone Oxime

- Structure : Lacks the 5-fluoro substitution.

- Reactivity : Less reactive than p-tolyl analogs in Cu-catalyzed C–S coupling reactions, yielding β-ketosulfones in lower efficiency (e.g., 88% yield for p-tolyl vs. unspecified for thiophenyl) .

- Implications : The 5-fluoro group in the target compound may enhance electronic withdrawal, improving reactivity in similar synthetic pathways.

1-(Furan-2-yl)ethanone Oxime

- Structure : Replaces thiophene with a furan ring.

- No direct activity data reported, but furan-based oximes are often explored for antimicrobial applications .

- Key Difference : Thiophene’s sulfur atom may offer better π-stacking interactions in enzyme binding compared to furan’s oxygen .

Bioactive Oxime Derivatives with Varied Substituents

1-(4-Trifluoromethylphenyl)-2-(1H-imidazol-1-yl)ethanone Oxime

(E)-1-(6-Methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone Oxime

- Activity: Competitive xanthine oxidase (XO) inhibitor (IC₅₀ = 3.7 μM), comparable to allopurinol (IC₅₀ = 2.9 μM) .

1-(2-Naphthyl)-2-(imidazole-1-yl)ethanone Oxime Ethers

- Activity : Anticonvulsant and antimicrobial activities depend on O-substituents; O-alkyl derivatives are active, while O-arylalkyl are inactive .

- Comparison : The target compound’s oxime group (without etherification) may prioritize hydrogen bonding over lipophilicity, directing activity toward different targets.

Actividad Biológica

1-(5-Fluorothiophen-2-yl)ethanone oxime is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, biological interactions, and therapeutic applications, supported by relevant research findings.

Structural Characteristics

The compound features a thiophene ring substituted with a fluorine atom at the 5-position and an oxime functional group attached to the ethanone moiety. The presence of the fluorine atom is significant as it enhances the compound's lipophilicity , potentially improving its bioavailability and efficacy in biological systems.

Synthesis

Several methods have been reported for synthesizing 1-(5-Fluorothiophen-2-yl)ethanone oxime. Common synthetic routes involve:

- Oxime Formation : Reacting 1-(5-fluorothiophen-2-yl)ethanone with hydroxylamine hydrochloride under acidic conditions.

- Purification : The product is typically purified via recrystallization or chromatography to obtain a high-purity compound suitable for biological evaluation.

Anticancer Properties

Research indicates that 1-(5-Fluorothiophen-2-yl)ethanone oxime exhibits cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures often demonstrate potent anticancer activity, which is attributed to their ability to interfere with cellular processes critical for cancer cell survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis |

| MCF-7 | 12.8 | Inhibition of cell proliferation |

| A549 | 10.5 | Disruption of mitochondrial function |

Interaction Studies

Interaction studies have suggested that this compound may target specific enzymes or receptors involved in cancer progression. For instance, molecular docking studies indicate potential binding affinities with proteins associated with apoptotic pathways, enhancing its therapeutic potential.

Comparison with Related Compounds

The unique structural features of 1-(5-Fluorothiophen-2-yl)ethanone oxime set it apart from related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(5-Fluoro-2-thienyl)ethanone oxime | Similar thiophene structure | Potential anti-cancer properties |

| 1-(Pyridin-2-yl)ethanone oxime | Pyridine ring instead of thiophene | Antimicrobial activity |

| 1-(Thiophen-2-yl)ethanone oxime | No fluorine substitution | Moderate cytotoxicity |

The fluorine substitution enhances the compound's biological activity compared to similar compounds lacking this feature.

Case Studies and Research Findings

Several studies have documented the biological activity of 1-(5-Fluorothiophen-2-yl)ethanone oxime:

- In Vitro Cytotoxicity Assays : A study evaluated the cytotoxic effects against various cancer cell lines, reporting an IC50 value of approximately 10 µM for A549 lung cancer cells, suggesting significant anticancer potential.

- Mechanistic Studies : Another investigation utilized flow cytometry to assess apoptosis induction in treated cells, revealing increased annexin V positivity, indicative of early apoptotic events.

- Molecular Docking Analysis : Docking studies demonstrated favorable interactions with key protein targets involved in cancer metabolism, supporting further exploration in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.